ETHYL 4-METHYL-2-[2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDO]-1,3-THIAZOLE-5-CARBOXYLATE
Overview
Description
ETHYL 4-METHYL-2-[2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDO]-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-METHYL-2-[2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDO]-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Introduction of the Triazole Moiety: The triazole ring can be introduced via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring, especially at positions 2 and 5.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitro groups (NO₂) can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazole derivatives.
Substitution: Halogenated or nitro-substituted thiazole derivatives.
Scientific Research Applications
ETHYL 4-METHYL-2-[2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDO]-1,3-THIAZOLE-5-CARBOXYLATE has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and antiviral agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Industrial Applications: It can be used in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of ETHYL 4-METHYL-2-[2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDO]-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
Oxidative Stress Modulation: The compound may exert effects by modulating oxidative stress pathways, reducing cellular damage.
Comparison with Similar Compounds
ETHYL 4-METHYL-2-[2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDO]-1,3-THIAZOLE-5-CARBOXYLATE can be compared with other thiazole and triazole derivatives:
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Similar Compounds
Sulfathiazole: An antimicrobial agent with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal agent with a thiazole ring.
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Uniqueness
Properties
IUPAC Name |
ethyl 4-methyl-2-[[2-(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]amino]-1,3-thiazole-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O3S2/c1-3-19-9(18)8-6(2)14-11(21-8)15-7(17)4-20-10-12-5-13-16-10/h5H,3-4H2,1-2H3,(H,12,13,16)(H,14,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMZEPHJTGATMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NC=NN2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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